molecular formula C20H23NO3 B6902569 N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide

Cat. No.: B6902569
M. Wt: 325.4 g/mol
InChI Key: UGPSFIJKYLWAQK-UHFFFAOYSA-N
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Description

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a benzamide moiety, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Hydroxy(phenyl)methyl Group: This step involves the reaction of a phenylmethyl halide with a suitable nucleophile to introduce the hydroxy(phenyl)methyl group.

    Formation of the Benzamide Moiety: The benzamide group is typically formed through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Methoxymethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to convert the benzamide moiety to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide involves its interaction with specific molecular targets. The hydroxy(phenyl)methyl group may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions, while the cyclopropyl group may provide steric hindrance or rigidity to the molecule. The benzamide moiety can participate in additional interactions, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide can be compared with similar compounds such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.

    This compound: Another structurally related compound with potential differences in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]-2-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-13-16-9-5-6-10-17(16)19(23)21-14-20(11-12-20)18(22)15-7-3-2-4-8-15/h2-10,18,22H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPSFIJKYLWAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1C(=O)NCC2(CC2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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